Defactinib

Beschreibung

Defactinib is an orally bioavailable, small-molecule focal adhesion kinase (FAK) inhibitor with potential antiangiogenic and antineoplastic activities. Defactinib inhibits FAK, which may prevent the integrin-mediated activation of several downstream signal transduction pathways, including those involving RAS/MEK/ERK and PI3K/Akt, thus inhibiting tumor cell migration, proliferation, survival, and tumor angiogenesis. The tyrosine kinase FAK, a signal transducer for integrins, is normally activated by binding to integrins in the extracellular matrix (ECM) but may be upregulated and constitutively activated in various tumor cell types.

DEFACTINIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 10 investigational indications.

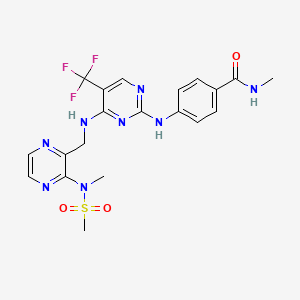

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLMVFUGMHIOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025937 | |

| Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073154-85-4 | |

| Record name | Defactinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073154854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Defactinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12282 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEFACTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53O87HA2QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Defactinib in FAK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from integrins and growth factor receptors to regulate essential cellular processes. In numerous cancer types, FAK is overexpressed and activated, contributing to tumor progression, cell survival, migration, and invasion.[1] This has positioned FAK as a significant target for cancer therapy.[1] Defactinib (also known as VS-6063) is a potent and selective oral inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3] This technical guide provides an in-depth overview of Defactinib's mechanism of action, its effects on the FAK signaling pathway, and relevant experimental protocols for its study.

Mechanism of Action of Defactinib

Defactinib is an ATP-competitive small molecule inhibitor that targets the kinase activity of FAK.[3] By binding to the ATP-binding pocket of the FAK kinase domain, Defactinib prevents the autophosphorylation of FAK at Tyrosine 397 (Tyr397).[4] This autophosphorylation event is a critical initial step in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases (SFKs). The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK, amplifying downstream signaling.

By inhibiting FAK's kinase activity, Defactinib effectively blocks these initial activation steps, thereby disrupting the entire downstream signaling cascade.[2] This leads to the inhibition of tumor cell migration, proliferation, survival, and angiogenesis.[2][5]

Below is a diagram illustrating the FAK signaling pathway and the point of inhibition by Defactinib.

Quantitative Data on Defactinib Activity

The potency of Defactinib has been evaluated across various assays and cell lines. The following tables summarize key quantitative data.

| Parameter | Target | Value | Reference |

| IC₅₀ | FAK | <0.6 nM | [3] |

| IC₅₀ | Pyk2 | <0.6 nM | [3] |

| EC₅₀ | FAK Phosphorylation (in vivo) | 26 nM | [6] |

Table 1: Biochemical and Cellular Potency of Defactinib.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| TT | Thyroid Cancer | 1.98 | [6] |

| K1 | Thyroid Cancer | 10.34 | [6] |

Table 2: IC₅₀ Values of Defactinib in Selected Cancer Cell Lines.

Experimental Protocols

Western Blot Analysis of FAK Phosphorylation

This protocol is designed to assess the inhibitory effect of Defactinib on FAK autophosphorylation (p-FAK Tyr397) in cultured cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Defactinib (VS-6063)

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-FAK (Tyr397), Rabbit anti-Total FAK

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD camera)

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Defactinib (e.g., 0.1, 1, 10, 100 nM) or DMSO for a specified time (e.g., 3, 24, 48 hours).[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[9]

-

Antibody Incubation:

-

Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[10]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.

The following diagram outlines the workflow for this Western Blot protocol.

Cell Viability (MTT) Assay

This assay measures the effect of Defactinib on cell proliferation and viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

Defactinib (VS-6063)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Treatment: Treat cells with a range of Defactinib concentrations. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a desired period (e.g., 96 hours).[11]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC₅₀ value.[12]

Downstream Effects and Therapeutic Applications

Inhibition of FAK by Defactinib disrupts multiple downstream signaling pathways that are crucial for cancer progression.[2]

-

PI3K/AKT Pathway: FAK is a key upstream activator of the PI3K/AKT pathway, which is a major driver of cell survival and proliferation.[13][14] Defactinib-mediated FAK inhibition leads to the dissociation of PI3K from FAK, blocking AKT signaling.[14]

-

MAPK/ERK Pathway: The FAK/Src complex can activate the Ras-Raf-MEK-ERK (MAPK) cascade, which regulates gene expression related to proliferation and invasion.[2][15] Defactinib can attenuate this pathway, although its effects can be cell-type dependent.

-

Tumor Microenvironment: Defactinib has been shown to modulate the tumor microenvironment by altering the behavior of stromal and immune cells, potentially enhancing anti-tumor immune responses.[1]

Defactinib is being investigated in numerous clinical trials, both as a monotherapy and in combination with other agents, for various cancers including ovarian cancer, non-small cell lung cancer (NSCLC), and mesothelioma.[1][16] A particularly promising strategy is its combination with MAPK pathway inhibitors (e.g., MEK inhibitors), as FAK signaling is a known resistance mechanism to these therapies.[2][13]

Conclusion

Defactinib is a potent and selective FAK inhibitor that effectively disrupts key signaling pathways involved in cancer cell proliferation, survival, and migration. By blocking the critical autophosphorylation of FAK, it provides a powerful tool for both basic research into FAK signaling and as a therapeutic agent in oncology. The experimental protocols provided here offer a foundation for investigating the cellular and molecular effects of Defactinib, contributing to a deeper understanding of its role in cancer biology and its potential for clinical application.

References

- 1. What is Defactinib used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defactinib inhibits FAK phosphorylation and regulates psoriasis via attenuating hyperproliferation of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Defactinib | Focal Adhesion Kinase | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. nacalai.com [nacalai.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. bu.edu [bu.edu]

- 11. selleckchem.com [selleckchem.com]

- 12. biorxiv.org [biorxiv.org]

- 13. onclive.com [onclive.com]

- 14. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Focal Adhesion Kinase, a Downstream Mediator of Raf-1 Signaling, Suppresses Cellular Adhesion, Migration and Neuroendocrine Markers in Bon Carcinoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. clinicaltrials.eu [clinicaltrials.eu]

Investigating Defactinib's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defactinib, a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK), is emerging as a promising therapeutic agent in oncology. Beyond its direct effects on tumor cell proliferation and survival, Defactinib significantly modulates the complex tumor microenvironment (TME). This technical guide provides an in-depth analysis of Defactinib's multifaceted effects on the TME, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing key signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Defactinib's mechanism of action within the TME, thereby facilitating further investigation and clinical application.

Introduction to Defactinib and the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts), immune cells, blood vessels, and the extracellular matrix (ECM). This intricate network plays a pivotal role in tumor progression, metastasis, and response to therapy.[1][2][3] Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that acts as a central signaling hub, integrating signals from the ECM and growth factor receptors to regulate cell adhesion, migration, proliferation, and survival.[4][5] FAK is frequently overexpressed in various solid tumors and its activation is associated with poor prognosis.[4][6]

Defactinib (also known as VS-6063) is a small molecule inhibitor that targets the ATP-binding pocket of FAK, thereby inhibiting its autophosphorylation at Tyrosine 397 (Y397) and subsequent downstream signaling.[4][6] By targeting FAK, Defactinib not only directly impedes tumor cell functions but also remodels the TME, transforming it from an immunosuppressive to an immune-active state.[4][7]

Mechanism of Action: FAK Inhibition and Downstream Signaling

Defactinib's primary mechanism of action is the inhibition of FAK, which leads to the disruption of several downstream signaling pathways crucial for tumor progression.[8][9]

Impact on Core Signaling Pathways

FAK activation triggers a cascade of intracellular events, prominently involving the PI3K/Akt and RAS/MEK/ERK pathways.[8][9] Defactinib-mediated FAK inhibition leads to the dose- and time-dependent dissociation of PI3K from FAK, resulting in the blockade of Akt signaling.[9] This, in turn, suppresses the expression of several oncogenes, including SOX2, MYC, EGFR, and MET.[9] Furthermore, FAK is a key mediator of resistance to MAPK pathway inhibitors.[8] The combination of Defactinib with RAF/MEK inhibitors has shown synergistic anti-tumor activity.[8]

Modulation of the Tumor Immune Microenvironment

A critical aspect of Defactinib's anti-cancer activity is its ability to modulate the immune landscape within the TME. FAK inhibition can convert an immunosuppressive TME into one that is more conducive to an anti-tumor immune response.[7]

Effects on Immune Cell Populations

Preclinical and clinical studies have demonstrated that Defactinib treatment leads to significant changes in the composition of tumor-infiltrating immune cells. A notable effect is the increase in cytotoxic CD8+ T lymphocytes, which are key effectors of anti-tumor immunity.[7] Conversely, Defactinib has been shown to reduce the populations of immunosuppressive cells, including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[7]

Table 1: Effect of Defactinib on Tumor-Infiltrating Immune Cells (from a Phase II study in Malignant Pleural Mesothelioma - NCT02004028) [7]

| Immune Cell Population | Change with Defactinib Treatment |

| Naïve CD4+ T cells (CD45RA+PD-1+CD69+) | Increased |

| Naïve CD8+ T cells (CD45RA+PD-1+CD69+) | Increased |

| Myeloid immuno-suppressive cells | Reduced |

| Regulatory T cells (Tregs) | Reduced |

| Exhausted T cells (PD-1+CD69+) | Reduced |

| Peripheral MDSCs | Reduced |

Impact on Cytokine Profile

The cytokine milieu within the TME is a critical determinant of the anti-tumor immune response.[10][11][12][13] While direct quantitative data on Defactinib's effect on the cytokine profile within the TME is still emerging, its impact on immune cell populations suggests a shift from a pro-tumorigenic, inflammatory environment to an anti-tumorigenic one. FAK signaling is known to be involved in the production of pro-inflammatory cytokines such as IL-6 and TGF-β, which can promote tumor growth and suppress immune responses.[10] By inhibiting FAK, Defactinib may reduce the levels of these cytokines, further contributing to the restoration of an effective anti-tumor immunity.

Effects on the Stromal Compartment

The stromal compartment of the TME, particularly cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM), plays a crucial role in tumor progression and therapeutic resistance.[1][2][3][14]

Interaction with Cancer-Associated Fibroblasts

CAFs are a heterogeneous population of activated fibroblasts that contribute to tumor growth by secreting growth factors, cytokines, and ECM components.[2][3][14] FAK signaling is active in CAFs and contributes to their pro-tumorigenic functions. While direct clinical data on Defactinib's effect on CAFs is limited, preclinical studies suggest that FAK inhibition can modulate CAF activity, potentially reducing their ability to promote tumor progression.[1]

Remodeling of the Extracellular Matrix

The ECM provides structural support to the tumor and also regulates cell behavior through signaling pathways.[15][16][17][18][19] FAK is a key mediator of cell-ECM interactions.[4] Dysregulated ECM remodeling by cancer cells and CAFs can promote invasion and metastasis.[16][19] By inhibiting FAK, Defactinib can interfere with these processes, potentially leading to a normalization of the ECM structure and reduced tumor cell invasion.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Defactinib on the TME.

Immunohistochemistry for FAK and Phospho-FAK

Immunohistochemistry (IHC) is a valuable technique to assess the expression and phosphorylation status of FAK in tumor tissues.

Protocol:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2 x 5 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each) and finally in distilled water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibody against FAK or phospho-FAK (Y397) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the staining using a diaminobenzidine (DAB) substrate kit.

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and mount with a permanent mounting medium.

Flow Cytometry for Immune Cell Profiling

Flow cytometry is a powerful tool for the quantitative analysis of immune cell populations within the TME.

Protocol:

-

Tissue Dissociation: Mince fresh tumor tissue and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.

-

Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.

-

Cell Staining:

-

Surface Staining: Incubate cells with a cocktail of fluorescently-labeled antibodies against surface markers for various immune cell populations (e.g., CD45, CD3, CD4, CD8, CD25, FoxP3, CD11b, Gr-1).

-

Intracellular Staining: For intracellular markers like FoxP3 (for Tregs), fix and permeabilize the cells before adding the specific antibody.

-

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to gate on specific cell populations and quantify their frequencies.

Table 2: Example Antibody Panel for Flow Cytometry of Tumor-Infiltrating Lymphocytes

| Marker | Fluorochrome | Target Cell Population |

| CD45 | FITC | All Leukocytes |

| CD3 | PE | T Lymphocytes |

| CD4 | PerCP | Helper T cells |

| CD8 | APC | Cytotoxic T cells |

| CD25 | PE-Cy7 | Activated T cells, Tregs |

| FoxP3 | Alexa Fluor 647 | Regulatory T cells (Tregs) |

| CD11b | Pacific Blue | Myeloid cells |

| Gr-1 | APC-Cy7 | Myeloid-derived suppressor cells (MDSCs) |

Quantitative Data Summary

The following tables summarize key quantitative data on Defactinib's activity from preclinical and clinical studies.

Table 3: In Vitro Activity of Defactinib in Endometrioid Endometrial Cancer (EEC) Cell Lines [20][21][22][23]

| Cell Line | IC50 (µM) |

| UTE1 | 2.8 ± 0.5 |

| UTE2 | 3.8 ± 0.7 |

| UTE3 | 1.7 ± 0.3 |

| UTE10 | 2.5 ± 0.4 |

| UTE11 | 2.1 ± 0.3 |

Table 4: Clinical Efficacy of Defactinib in Combination with Avutometinib in Recurrent Low-Grade Serous Ovarian Cancer (LGSOC) [24][25]

| Endpoint | KRAS Mutant (n=57) | KRAS Wild-Type (n=52) |

| Objective Response Rate (ORR) | 44% | 17% |

| Median Duration of Response (DOR) | 31.1 months | 9.2 months |

| 6-month Disease Control Rate (DCR) | 70% | 50% |

| Median Progression-Free Survival (PFS) | 22 months | 12.8 months |

Conclusion

Defactinib is a promising anti-cancer agent with a dual mechanism of action that targets both the tumor cells and the surrounding microenvironment. Its ability to inhibit FAK signaling leads to reduced tumor cell proliferation and survival, while simultaneously remodeling the TME to be more permissive to an anti-tumor immune response. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of Defactinib. As our understanding of the intricate interplay between FAK signaling and the TME continues to grow, so too will the opportunities to leverage Defactinib, both as a monotherapy and in combination with other agents, for the benefit of cancer patients.

References

- 1. Cancer-Associated Fibroblasts: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Significance of Cancer-Associated Fibroblasts in the Interactions of Cancer Cells with the Tumor Microenvironment of Heterogeneous Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Defactinib used for? [synapse.patsnap.com]

- 5. Direct Interaction between Carcinoma Cells and Cancer Associated Fibroblasts for the Regulation of Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic Inflammation and Cytokines in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cytokines in tumor microenvironment: from cancer initiation-elongation-progression to metastatic outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tumor Microenvironment - How do cytokines act as regulators in tumor development?-poclightbio.com [poclightbio.com]

- 13. The paradoxical role of cytokines and chemokines at the tumor microenvironment: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. The Interplay between Extracellular Matrix Remodeling and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Actin dynamics at sites of extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The extracellular matrix: Structure, composition, age-related differences, tools for analysis and applications for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The extracellular matrix protein type I collagen and fibronectin are regulated by β-arrestin-1/endothelin axis in human ovarian fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preclinical evaluation of avutometinib and defactinib in high‐grade endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Preclinical evaluation of avutometinib and defactinib in high-grade endometrioid endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mskcc.org [mskcc.org]

- 25. Verastem Oncology Announces Nature Medicine Publication of the Results from the First-in-Human Phase 1 FRAME Study of Avutometinib in Combination with Defactinib in Solid Tumors, including Low-Grade Serous Ovarian Cancer | Verastem, Inc. [investor.verastem.com]

Defactinib for KRAS-Mutant Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRAS mutations are prevalent in non-small cell lung cancer (NSCLC), representing a significant challenge in oncology due to the historically "undruggable" nature of the KRAS protein. This technical guide provides an in-depth overview of the research and clinical development of defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK), as a therapeutic strategy for KRAS-mutant NSCLC. We delve into the preclinical rationale, mechanism of action, clinical trial data, and experimental methodologies related to defactinib's use, both as a monotherapy and in combination with other targeted agents. This document aims to be a comprehensive resource for researchers and drug development professionals in the field of thoracic oncology.

Introduction: The Challenge of KRAS-Mutant NSCLC

KRAS mutations are found in approximately 30% of NSCLC adenocarcinomas, with specific mutations like G12C, G12V, and G12D being the most common.[1][2] For years, directly targeting mutant KRAS has been fraught with difficulties, leading to a significant unmet medical need for this patient population.[3] The activation of KRAS drives downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival.[1][4]

Defactinib: A Focal Adhesion Kinase (FAK) Inhibitor

Defactinib (VS-6063) is an oral, small-molecule inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2).[3][5] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival through its integration of signals from integrins and growth factor receptors.[1][4]

Mechanism of Action and Preclinical Rationale

In KRAS-mutant NSCLC, the FAK signaling pathway has been identified as a critical vulnerability.[4][6] Preclinical studies have demonstrated that KRAS-mutant NSCLC cell lines and xenografts, particularly those with co-occurring mutations in TP53 or CDKN2A, are sensitive to FAK inhibition.[3][7][8] The RHOA-FAK signaling axis is a key downstream effector of KRAS, and its inhibition can induce apoptosis in cancer cells.[1][4]

Furthermore, FAK activation has been identified as a mechanism of resistance to inhibitors of the MAPK pathway.[2][9] Inhibition of RAF and/or MEK can lead to a compensatory activation of FAK signaling.[10] This provides a strong rationale for the combination of defactinib with RAF/MEK inhibitors to overcome this resistance mechanism and achieve synergistic anti-tumor activity.[5][9][10] Preclinical models have shown that the combination of defactinib with the RAF/MEK inhibitor VS-6766 (avutometinib) is synergistic in various KRAS-mutant tumor cell lines.[5][10]

Signaling Pathway

The following diagram illustrates the central role of FAK in the context of KRAS-driven signaling and the points of intervention for defactinib and RAF/MEK inhibitors.

References

- 1. RHOA-FAK is a required signaling axis for the maintenance of KRAS-driven adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. onclive.com [onclive.com]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. A phase 2 study of VS-6766 (RAF/MEK clamp) RAMP 202, as a single agent and in combination with defactinib (FAK inhibitor) in recurrent KRAS mutant (mt) and BRAF mt non–small cell lung cancer (NSCLC). - ASCO [asco.org]

- 10. verastem.com [verastem.com]

Preclinical Efficacy of Defactinib in Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical evaluation of Defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK), in various ovarian cancer models. The data presented herein summarizes key findings from in vitro and in vivo studies, providing insights into Defactinib's mechanism of action, its synergistic potential with other chemotherapeutic agents, and detailed experimental protocols to aid in the design and interpretation of future research.

Core Mechanism of Action and Therapeutic Rationale

Defactinib is a small molecule inhibitor targeting FAK, a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] In many cancers, including ovarian cancer, FAK is overexpressed and contributes to tumor progression and metastasis.[2][3] Furthermore, FAK signaling is a key mechanism of resistance to other targeted therapies, particularly those targeting the MAPK pathway.[1] By inhibiting FAK, Defactinib disrupts these oncogenic signaling cascades, thereby impeding tumor growth and enhancing the efficacy of other anti-cancer agents.[1]

Signaling Pathway Overview

Defactinib's primary target, FAK, is a central node in signaling pathways initiated by integrins and growth factor receptors. Its inhibition affects downstream pathways, including the RAS/MEK/ERK (MAPK) and PI3K/Akt pathways, which are critical for cell proliferation and survival.[1]

In Vitro Efficacy of Defactinib

Monotherapy and Combination with Paclitaxel

Preclinical studies have demonstrated that Defactinib exhibits synergistic anti-proliferative effects when combined with the chemotherapeutic agent paclitaxel in human ovarian cancer cell lines.

| Cell Line | Treatment | Observation | Reference |

| TOV-21G | Defactinib + Paclitaxel | Synergistic inhibition of tumor cell proliferation/survival. | [2][3] |

| OV-7 | Defactinib + Paclitaxel | Synergistic inhibition of tumor cell proliferation/survival. | [2][3] |

| SKOV3ip1 (taxane-sensitive) | Defactinib + Paclitaxel | Synergistically decreases proliferation and increases apoptosis. | [4] |

| SKOV3-TR (taxane-resistant) | Defactinib + Paclitaxel | Synergistically decreases proliferation and increases apoptosis. | [4] |

| HeyA8 | Defactinib + Paclitaxel | Synergistically decreases proliferation and increases apoptosis. | [4] |

| HeyA8-MDR | Defactinib + Paclitaxel | Synergistically decreases proliferation and increases apoptosis. | [4] |

Combination with Avutometinib (RAF/MEK Inhibitor) in Organoid Models

In more advanced preclinical models, such as patient-derived organoids, the combination of Defactinib with the RAF/MEK inhibitor Avutometinib (VS-6766) has shown significant synergistic activity, particularly in KRAS-mutant low-grade serous ovarian cancer (LGSOC).

| Model | Treatment | Combination Index (CI) | Observation | Reference |

| KRAS mutant LGSOC Patient-Derived Organoid | Avutometinib (VS-6766) + Defactinib | 0.51 | Synergistic growth inhibition. | [5][6] |

In Vivo Efficacy of Defactinib

Combination with Paclitaxel in Xenograft Models

In vivo studies using immunodeficient mouse models have corroborated the synergistic effects of Defactinib and paclitaxel.

| Ovarian Cancer Model | Treatment | Key Findings | Reference |

| TOV-21G cells (injected into immunodeficient mice) | Defactinib alone or in combination with Paclitaxel | Prevented tumor initiation. | [2][3] |

| SKOV3ip1, SKOV3-TR, HeyA8, or HeyA8-MDR tumors | Defactinib (50 mg/kg, p.o.) + Paclitaxel | Enhanced tumor growth inhibition. | [4] |

Combination with Avutometinib in Patient-Derived Xenograft (PDX) Models

The combination of Defactinib with RAF/MEK inhibitors has also been evaluated in patient-derived xenograft (PDX) models of low-grade serous ovarian cancer (LGSOC).

| PDX Model | Treatment | Key Findings | Reference |

| KRAS wild-type LGSOC (OVA(K)250) | Avutometinib + VS-4718 (FAK inhibitor) | Strong tumor-growth inhibition starting at day 9 (p < 0.002). Median survival >60 days vs. 20 days for control. | [7] |

Biomarker Modulation

The efficacy of Defactinib, both as a monotherapy and in combination, is supported by the modulation of key biomarkers in the FAK and MAPK signaling pathways.

| Model System | Treatment | Biomarker Change | Observation | Reference |

| 5 LGSOC cell lines | Defactinib | Reduction of p-FAK | Target engagement confirmed in all tested cell lines. | [5][6] |

| 4 of 5 LGSOC cell lines | Defactinib + Avutometinib (VS-6766) | Increased cleaved PARP | Induction of apoptosis. | [5][6] |

| KRAS wild-type LGSOC PDX (OVA(K)250) | Avutometinib + Defactinib | Decreased p-FAK and p-ERK | Dual pathway inhibition. | [7] |

| Taxane-sensitive and -resistant ovarian cancer cell lines | Defactinib | Significant inhibition of pFAK (Tyr397) | Target engagement in both sensitive and resistant models. | [4] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability and can be adapted for specific ovarian cancer cell lines and drug concentrations.

Materials:

-

Ovarian cancer cell lines (e.g., TOV-21G, SKOV3ip1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Defactinib and/or other compounds (e.g., paclitaxel)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Defactinib, paclitaxel, or the combination of both for 72-96 hours.[4] Include untreated control wells.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism). For combination studies, the Combination Index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blotting for Phospho-FAK and Phospho-ERK

This protocol outlines the general steps for detecting changes in protein phosphorylation.

Materials:

-

Treated and untreated cell or tumor lysates

-

Protein lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-FAK, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or homogenized tumor tissue in protein lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify band intensities using software like ImageJ.

In Vivo Xenograft Study

This is a representative protocol for evaluating the in vivo efficacy of Defactinib.

Materials:

-

Female immunodeficient mice (e.g., SCID or nude mice)

-

Ovarian cancer cells (e.g., TOV-21G) or patient-derived tumor fragments

-

Matrigel (optional)

-

Defactinib, paclitaxel, or other test articles formulated for oral gavage or injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or intraperitoneally inject 1-5 x 10^6 ovarian cancer cells (often mixed with Matrigel) into the flank or peritoneal cavity of the mice. For PDX models, implant small tumor fragments.

-

Monitor tumor growth regularly using calipers or bioluminescence imaging.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Defactinib (e.g., 50 mg/kg) via oral gavage daily or on a specified schedule.[4] Administer combination agents (e.g., paclitaxel) as per the established protocol. The control group receives the vehicle.

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Calculate tumor growth inhibition (TGI) and analyze survival data.

References

Defactinib's Dual Inhibition of FAK and Pyk2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of defactinib, a potent, orally bioavailable small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). Defactinib's mechanism of action, targeting two critical nodes in cell signaling, holds significant promise for cancer therapy, particularly in modulating the tumor microenvironment and overcoming resistance to other treatments. This document details the quantitative inhibitory profile of defactinib, outlines key experimental protocols for its evaluation, and visualizes the complex signaling pathways it modulates.

Introduction to FAK and Pyk2 in Cancer

Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) are non-receptor tyrosine kinases that serve as crucial mediators of signals from integrins and growth factor receptors.[1][2] They share significant structural homology, including an N-terminal FERM domain, a central kinase domain, and a C-terminal focal adhesion targeting (FAT) domain.[3] Despite their similarities, they have distinct roles in cellular processes.

-

FAK is ubiquitously expressed and plays a central role in cell adhesion, migration, proliferation, and survival.[4][5] Its overexpression and activation are common in many cancer types, correlating with tumor progression, metastasis, and poor prognosis.[2][4] FAK signaling is a key driver of resistance to various cancer therapies.

-

Pyk2 expression is more restricted, found predominantly in the central nervous system and hematopoietic cells, but it is also implicated in various cancers.[3] It regulates cell migration, invasion, and proliferation through multiple oncogenic signaling pathways, including MAPK/ERK and PI3K/Akt.

The dual inhibition of both FAK and Pyk2 is a compelling therapeutic strategy. Inhibition of FAK alone can sometimes lead to a compensatory upregulation and activation of Pyk2, thus mitigating the inhibitor's efficacy.[6] By targeting both kinases, defactinib offers a more comprehensive blockade of these pro-tumorigenic signaling pathways.

Quantitative Inhibitory Profile of Defactinib

Defactinib is a highly potent and selective ATP-competitive inhibitor of both FAK and Pyk2.[6] Its inhibitory activity has been characterized in various biochemical and cell-based assays.

| Parameter | Target | Value | Assay Type | Reference(s) |

| IC₅₀ | FAK | 0.6 nM | Biochemical (Enzyme) Assay | [7] |

| FAK | < 0.6 nM | Biochemical (Enzyme) Assay | [6] | |

| Pyk2 | 0.6 nM | Biochemical (Enzyme) Assay | [7] | |

| Pyk2 | 0.6 nM - 423.4 nM | Biochemical (Enzyme) Assay | [8] | |

| EC₅₀ | FAK Phosphorylation | 26 nM | Cell-Based Assay | [7] |

Note: The reported IC₅₀ for Pyk2 shows some variability in the literature, which may be due to different assay conditions or recombinant protein constructs used.

Core Signaling Pathways and Mechanism of Action

Defactinib exerts its anti-tumor effects by inhibiting the kinase activity of FAK and Pyk2, thereby blocking downstream signaling cascades essential for cancer cell survival and proliferation.

Upon activation by upstream signals (e.g., integrin clustering or growth factor receptor stimulation), FAK and Pyk2 undergo autophosphorylation at Tyr397 (FAK) and Tyr402 (Pyk2), respectively. This creates a high-affinity binding site for Src family kinases. The resulting FAK/Src or Pyk2/Src complex then phosphorylates a multitude of downstream substrates, activating key signaling pathways:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. FAK activation leads to the phosphorylation and activation of Akt, which in turn inhibits apoptotic signals.[9]

-

RAS/MEK/ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation and differentiation. FAK/Pyk2 signaling can activate the Ras-Raf-MEK-ERK cascade, leading to the transcription of genes involved in cell cycle progression.

By inhibiting the initial phosphorylation event, defactinib prevents the recruitment of Src and the subsequent activation of these critical downstream pathways.

Experimental Protocols

Evaluating the efficacy and mechanism of defactinib involves a series of standardized in vitro and in vivo assays.

In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

This assay directly measures the ability of defactinib to inhibit the enzymatic activity of purified FAK or Pyk2. Luminescence-based assays, such as ADP-Glo™, are commonly used.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. Lower ADP levels in the presence of the inhibitor indicate greater enzymatic inhibition.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[10]

-

Dilute recombinant human FAK or Pyk2 enzyme and a suitable substrate (e.g., Poly(Glu,Tyr 4:1)) in the kinase buffer.[11]

-

Prepare a serial dilution of defactinib in kinase buffer with a small percentage of DMSO (e.g., <1%).[12]

-

Prepare an ATP solution in kinase buffer to a final concentration that is near the Kₘ for the enzyme (e.g., 10 µM).[11]

-

-

Kinase Reaction:

-

Signal Detection:

-

Stop the kinase reaction and measure the ADP produced using a detection reagent like ADP-Glo™, which involves a two-step process: first, depleting unused ATP, and second, converting the generated ADP back to ATP to drive a luciferase reaction.[10]

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each defactinib concentration relative to the vehicle control.

-

Plot percent inhibition versus the log of defactinib concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[13]

-

Western Blot Analysis of FAK/Pyk2 Phosphorylation

This technique is used to assess the effect of defactinib on the phosphorylation status of FAK, Pyk2, and their downstream targets (e.g., Akt, ERK) in whole-cell lysates.

Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cells of interest to ~80% confluency.

-

Treat cells with various concentrations of defactinib or a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

-

-

Protein Extraction (Lysis):

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[14]

-

Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

-

Gel Electrophoresis and Transfer:

-

Load 20-50 µg of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by size via electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

-

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBS-T) to prevent non-specific antibody binding.[15]

-

Incubate the membrane overnight at 4°C with primary antibodies specific for p-FAK (Y397), total FAK, p-Pyk2 (Y402), total Pyk2, p-Akt (S473), total Akt, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).[15]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with defactinib.

Methodology:

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[16]

-

-

Drug Treatment:

-

Treat the cells with a serial dilution of defactinib. Include a vehicle-only control.

-

Incubate for a desired period, typically 48-96 hours.[17]

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Data Analysis:

-

Subtract the background absorbance (media-only wells).

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC₅₀ value by plotting percent viability against the log of drug concentration.

-

In Vivo Tumor Xenograft Study

This model assesses the anti-tumor efficacy of defactinib in a living organism.

Methodology:

-

Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[19]

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[20]

-

-

Drug Administration:

-

Administer defactinib to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 50 mg/kg, twice daily).[17] The control group receives a vehicle solution.

-

-

Monitoring and Measurement:

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined size limit or after a set duration.[22]

-

Excise tumors at the end of the study for weight measurement and downstream analysis (e.g., western blot, immunohistochemistry).

-

Compare tumor growth rates and final tumor volumes between the treated and control groups to determine efficacy.

-

The Logic of Dual Inhibition

Targeting both FAK and Pyk2 simultaneously provides a more robust and potentially durable anti-tumor response compared to inhibiting either kinase alone. This dual-action mechanism addresses intrinsic and adaptive resistance pathways.

Conclusion

Defactinib represents a targeted therapeutic agent with a well-defined mechanism of action against FAK and Pyk2. Its ability to potently inhibit these two key kinases translates into the disruption of fundamental cancer-driving signaling pathways. The experimental methodologies outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of defactinib and other FAK/Pyk2 inhibitors in various preclinical models. The dual inhibitory nature of defactinib underscores a sophisticated approach to cancer therapy, aiming to preemptively counter resistance mechanisms and achieve a more profound and lasting clinical benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. mdpi.com [mdpi.com]

- 4. bosterbio.com [bosterbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyk2 and FAK differentially regulate invadopodia formation and function in breast cancer cells | Journal of Cell Biology | Rockefeller University Press [rupress.org]

- 7. bio-rad.com [bio-rad.com]

- 8. Frontiers | Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice [frontiersin.org]

- 9. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com.cn [promega.com.cn]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. ww2.amstat.org [ww2.amstat.org]

- 14. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 15. mdpi.com [mdpi.com]

- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sites.math.duke.edu [sites.math.duke.edu]

- 21. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Article - Standard on Tumor Productio... [policies.unc.edu]

Defactinib's Role in Overcoming Resistance to MAPK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapies against the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly BRAF and MEK inhibitors, has revolutionized the treatment of several cancers, most notably BRAF-mutant melanoma. However, the efficacy of these agents is often limited by the development of intrinsic and acquired resistance. A key mechanism of this resistance is the compensatory activation of alternative signaling pathways, with the Focal Adhesion Kinase (FAK) pathway emerging as a critical escape route for cancer cells. Defactinib, a potent and selective inhibitor of FAK, has shown significant promise in combination with MAPK inhibitors to overcome this resistance and improve therapeutic outcomes. This technical guide provides an in-depth overview of the mechanism of FAK-mediated resistance to MAPK inhibitors and the preclinical and clinical evidence supporting the use of Defactinib in combination therapy.

The Mechanism of FAK-Mediated Resistance to MAPK Inhibition

Inhibition of the RAS/RAF/MEK/ERK (MAPK) pathway by targeted agents like BRAF or MEK inhibitors leads to a feedback activation of FAK.[1][2] This adaptive response allows cancer cells to bypass the MAPK blockade and maintain critical cellular functions like proliferation, survival, and migration. FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling.[1] Upon activation, FAK can signal through various downstream effectors, including the PI3K/Akt and Src pathways, which are well-established drivers of cell survival and proliferation.[1][3] In some cellular contexts, FAK activation can also lead to the stabilization and nuclear translocation of β-catenin, a key player in cell adhesion and gene transcription.[4] The upregulation of FAK signaling effectively provides a "life raft" for cancer cells under the pressure of MAPK inhibition, ultimately leading to therapeutic resistance.[1][4]

Preclinical Evidence for Defactinib in Overcoming MAPK Inhibitor Resistance

A substantial body of preclinical research has demonstrated the synergistic anti-tumor activity of combining Defactinib with MAPK inhibitors across various cancer models.

In preclinical models of uveal melanoma, the combination of a FAK inhibitor with a MEK or RAF/MEK inhibitor resulted in synergistic growth inhibition and induced apoptosis.[5] Similar synergistic effects were observed in endometrial cancer cell lines and xenografts, where the combination of avutometinib (a RAF/MEK inhibitor) and defactinib led to superior tumor growth inhibition compared to either agent alone.[6][7][8] Studies in BRAF V600E mutant colorectal cancer have also identified FAK activation as a key resistance mechanism to BRAF inhibition, which can be overcome by FAK inhibition.[4] Furthermore, in melanoma models exhibiting Rac1-driven resistance to MAPK inhibitors, a dependency on FAK signaling was established, highlighting another context where Defactinib could be effective.[9]

| Preclinical Study | Cancer Type | Inhibitors Used | Key Findings | Reference |

| Hartwich et al. | Endometrial Cancer | Avutometinib, Defactinib | Combination demonstrated superior in vivo tumor growth inhibition compared to single agents. IC50 values for single agents were determined in 5 cell lines. | [6] |

| Verastem Oncology Press Release | Uveal Melanoma | VS-6766, Defactinib | Combination showed synergistic growth-inhibitory effects and induced apoptotic cell death, leading to tumor regression in xenografts. | [5] |

| Chen et al. | Colorectal Cancer (BRAF V600E) | Vemurafenib, FAK inhibitor (PF562271) | FAK inhibition synergized with BRAF inhibition to prevent cell proliferation in vitro and xenograft tumor growth. | [4] |

| Riordan et al. | Melanoma | Avutometinib, Defactinib | Combined inhibition was effective in suppressing the growth of Rac1-driven MAPK inhibitor-resistant melanoma cells. | [9] |

Clinical Evidence for Defactinib in Combination with MAPK Inhibitors

The promising preclinical data has led to several clinical trials evaluating the combination of Defactinib with MAPK inhibitors in patients with advanced cancers.

The Phase 2 RAMP 201 trial investigated the combination of avutometinib and Defactinib in patients with recurrent low-grade serous ovarian cancer (LGSOC). The study reported a confirmed overall response rate (ORR) of 31% in all patients, with a higher ORR of 44% in patients with KRAS mutations.[2][10] The Phase 1 FRAME study, a first-in-human trial of the same combination in various solid tumors, established the recommended Phase 2 dose and schedule and demonstrated an encouraging ORR of 42.3% in LGSOC.[11]

In KRAS-mutant non-small cell lung cancer (NSCLC), a Phase 1 trial of VS-6766 (avutometinib) and Defactinib showed a partial response rate of 12% and a stable disease rate of 59% in a heavily pre-treated patient population.[12] An ongoing Phase 1b/2 trial, DETERMINE, is currently evaluating the combination of Defactinib and avutometinib, with or without the BRAF inhibitor encorafenib, in patients with brain metastases from cutaneous melanoma.[13][14][15][16]

| Clinical Trial | Phase | Cancer Type | Combination Therapy | Key Efficacy Data | Reference |

| RAMP 201 | 2 | Low-Grade Serous Ovarian Cancer | Avutometinib + Defactinib | ORR: 31% (all patients), 44% (KRAS-mutant), 17% (KRAS wild-type) | [2][10] |

| FRAME | 1 | Solid Tumors (LGSOC cohort) | Avutometinib + Defactinib | ORR: 42.3% (in LGSOC patients) | [11] |

| Phase 1 | 1 | KRAS-mutant NSCLC | VS-6766 + Defactinib | Partial Response: 12%, Stable Disease: 59% | [12] |

| DETERMINE | 1b/2 | Melanoma with Brain Metastases | Defactinib + Avutometinib ± Encorafenib | Ongoing | [13][14] |

Experimental Protocols

The following sections provide generalized workflows for key experimental assays used to investigate the interplay between the MAPK and FAK signaling pathways.

Western Blotting for Pathway Analysis

Western blotting is a fundamental technique to assess the activation state of signaling proteins. This workflow outlines the key steps to analyze the phosphorylation of key components of the MAPK and FAK pathways.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Systematic screening reveals synergistic interactions that overcome MAPK inhibitor resistance in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. arigobio.com [arigobio.com]

- 14. Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of new binding proteins of focal adhesion kinase using immunoprecipitation and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Antiangiogenic Properties of Defactinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defactinib (VS-6063) is a potent and selective oral inhibitor of Focal Adhesion Kinase (FAK) and the closely related proline-rich tyrosine kinase 2 (Pyk2).[1][2] FAK is a critical non-receptor tyrosine kinase that plays a pivotal role in mediating signals from integrins and growth factor receptors, thereby regulating essential cellular processes including adhesion, migration, proliferation, survival, and angiogenesis.[1][3] Upregulation and constitutive activation of FAK are frequently observed in various tumor types, contributing to tumor progression, metastasis, and resistance to therapy.[1] This technical guide provides a comprehensive overview of the antiangiogenic properties of Defactinib, detailing its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for assessing its antiangiogenic efficacy.

Mechanism of Action: Inhibition of FAK Signaling

Defactinib exerts its antiangiogenic effects primarily through the competitive inhibition of ATP binding to FAK, thereby blocking its autophosphorylation at tyrosine 397 (Tyr397).[4][5] This initial phosphorylation event is crucial for the recruitment and activation of Src family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to the full activation of downstream signaling pathways.[5]

By inhibiting FAK, Defactinib effectively disrupts the signaling cascades that are essential for endothelial cell function during angiogenesis. The primary pathways affected include:

-

PI3K/Akt Pathway: FAK activation leads to the phosphorylation of the p85 subunit of phosphatidylinositol 3-kinase (PI3K), triggering the production of PIP3 and subsequent activation of Akt. The PI3K/Akt pathway is a major signaling cascade that promotes endothelial cell survival, proliferation, and migration.[1][6]

-

RAS/MEK/ERK Pathway: FAK can activate the RAS/MEK/ERK (MAPK) pathway through its interaction with Grb2, leading to the promotion of cell proliferation and differentiation.[1][6]

-

VEGF Signaling: Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that signals through its receptor, VEGFR2. FAK is a key downstream mediator of VEGF signaling in endothelial cells. VEGF stimulation induces the phosphorylation of FAK, which is essential for VEGF-mediated endothelial cell migration.[3] Defactinib's inhibition of FAK, therefore, interferes with the angiogenic effects of VEGF.

The following diagram illustrates the central role of FAK in angiogenic signaling and the mechanism of action of Defactinib.

Quantitative Data Presentation

The antiangiogenic activity of Defactinib has been demonstrated in various preclinical models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of FAK and Cell Proliferation by Defactinib

| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |

| Multiple Cancer Cell Lines | FAK Kinase Assay | FAK Inhibition | 0.6 nM | [2] |

| Endometrioid Endometrial Cancer Cell Lines | Cell Viability Assay | Cell Proliferation | 1.7 - 3.8 µM | [7] |

| Pancreatic Ductal Adenocarcinoma Cell Lines | Cell Viability Assay | Cell Proliferation | 2.0 - 5.0 µM | [5] |

Table 2: In Vivo Anti-Tumor and Antiangiogenic Efficacy of Defactinib

| Tumor Model | Treatment | Dosage | Endpoint | Result | Reference |

| HeyA8 Ovarian Cancer Xenograft | Defactinib + Paclitaxel | 25 mg/kg, orally, twice daily | Tumor Weight Reduction | 97.9% reduction | [8] |

| SKOV3ip1 Ovarian Cancer Xenograft | Defactinib + Paclitaxel | 25 mg/kg, orally, twice daily | Tumor Weight Reduction | 92.7% reduction | [8] |

| Breast Cancer Xenograft | Defactinib | Not Specified | Microvessel Density (CD31) | Statistically significant decrease | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiangiogenic properties of Defactinib.

Endothelial Cell Migration Assay (Scratch Assay)

This assay assesses the ability of Defactinib to inhibit the migration of endothelial cells, a crucial step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Defactinib

-

6-well or 24-well tissue culture plates

-

Pipette tips (p200) or cell scraper

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed HUVECs in 6-well or 24-well plates and culture until they form a confluent monolayer.

-

Serum Starvation: Once confluent, replace the growth medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate overnight. This synchronizes the cells and reduces basal proliferation.

-

Creating the "Scratch": Create a cell-free gap in the monolayer by scraping a straight line with a sterile p200 pipette tip or a cell scraper.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh low-serum medium containing various concentrations of Defactinib or vehicle control (DMSO) to the wells.

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

-

Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) to monitor cell migration into the scratch.

-

Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: [(Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width] * 100. Compare the wound closure rates between Defactinib-treated and control groups.

Endothelial Cell Tube Formation Assay

This in vitro assay models the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.

Materials:

-

HUVECs

-

EGM

-

Matrigel® or other basement membrane extract

-

96-well tissue culture plates

-

Defactinib

-

Calcein AM (for fluorescent visualization, optional)

-

Microscope with a camera

Procedure:

-

Matrigel Coating: Thaw Matrigel® on ice. Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel® (50-100 µL/well).

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

-

Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium containing different concentrations of Defactinib or vehicle control.

-

Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel® at a density of 1-2 x 10^4 cells per well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization: Observe the formation of tube-like structures using a phase-contrast microscope. For quantitative analysis, cells can be pre-labeled with Calcein AM for fluorescent imaging.

-

Image Acquisition: Capture images from several random fields per well.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[10] Compare the results between Defactinib-treated and control groups.

Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, involving the sprouting of new vessels from a piece of intact tissue.

Materials:

-

Thoracic aorta from a rat or mouse

-

Serum-free medium (e.g., OptiMEM)

-

Collagen type I or Matrigel®

-

48-well tissue culture plates

-

Defactinib

-

Stereomicroscope with a camera

Procedure:

-

Aorta Dissection: Aseptically dissect the thoracic aorta from a euthanized rat or mouse.

-

Ring Preparation: Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.

-

Embedding: Embed each aortic ring in a gel of collagen type I or Matrigel® in a well of a 48-well plate.

-

Treatment: Add serum-free medium containing various concentrations of Defactinib or vehicle control to each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days.

-

Observation: Monitor the outgrowth of microvessels from the aortic rings daily using a stereomicroscope.

-

Image Acquisition: Capture images of the sprouting vessels at the end of the experiment.

-

Data Analysis: Quantify the angiogenic response by measuring the length and number of microvessel sprouts. The extent of inhibition can be expressed as a percentage relative to the control group.[11][12]

In Vivo Xenograft Tumor Model

This in vivo model assesses the effect of Defactinib on tumor growth and angiogenesis in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells (e.g., human cancer cell line)

-

Defactinib

-

Calipers

-

CD31 (PECAM-1) antibody for immunohistochemistry

-

Microscope with a camera

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment groups and administer Defactinib (e.g., 25-50 mg/kg, orally, twice daily) or vehicle control.[4][8]

-

Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Microvessel Density (MVD) Analysis:

-

Fix the tumors in formalin and embed them in paraffin.

-

Perform immunohistochemical staining on tumor sections using an antibody against the endothelial cell marker CD31.

-

Capture images of the stained sections.

-

Quantify MVD by counting the number of CD31-positive vessels in several high-power fields or by measuring the total area of CD31 staining using image analysis software.[9][13][14][15]

-

-

Data Analysis: Compare the tumor growth rates and MVD between the Defactinib-treated and control groups.

Signaling Pathway Analysis

To confirm the mechanism of action of Defactinib, Western blotting can be used to analyze the phosphorylation status of FAK and its downstream signaling proteins in endothelial cells.

Western Blot Protocol

Materials:

-

HUVECs

-

Defactinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-pFAK (Tyr397), anti-FAK, anti-pAkt, anti-Akt, anti-pERK, anti-ERK)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment: Treat HUVECs with various concentrations of Defactinib or vehicle for a specified time.

-

Cell Lysis: Lyse the cells with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

Defactinib demonstrates significant antiangiogenic properties by effectively inhibiting FAK, a key convergence point for pro-angiogenic signaling pathways. Preclinical data consistently show its ability to inhibit endothelial cell migration and tube formation in vitro and to reduce tumor growth and microvessel density in vivo. The experimental protocols detailed in this guide provide a robust framework for further investigation into the antiangiogenic mechanisms of Defactinib and other FAK inhibitors. These findings underscore the therapeutic potential of targeting FAK as a strategy to inhibit tumor angiogenesis and support the continued clinical development of Defactinib in oncology.

References

- 1. Item - Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - American University - Figshare [aura.american.edu]

- 2. researchgate.net [researchgate.net]

- 3. Angiogenesis in the Outer Membrane of Chronic Subdural Hematomas through Thrombin-Cleaved Osteopontin and the Integrin α9 and Integrin β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. Microvascular density assessed by CD31 predicts clinical benefit upon bevacizumab treatment in metastatic colorectal cancer: results of the PassionATE study, a translational prospective Phase II study of capecitabine and irinotecan plus bevacizumab followed by capecitabine and oxaliplatin plus bevacizumab or the reverse sequence in patients in mCRC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Initial Investigation of Defactinib in Pancreatic Cancer Models: A Technical Guide